(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
Description
The compound (2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid is a thiazinane derivative featuring a six-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural elements include:
- A 4-chlorophenyl imino group at position 2.
- A methyl substituent at position 3.
- A ketone group (oxo) at position 4.
- A carboxylic acid moiety at position 5.
Its structural complexity necessitates advanced crystallographic tools like SHELX for precise determination of molecular geometry .
Properties
Molecular Formula |
C12H11ClN2O3S |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c1-15-10(16)6-9(11(17)18)19-12(15)14-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,17,18) |
InChI Key |
YVBHERMNHADQEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazinane ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazinane Derivatives with Varied Substituents
3-(2-(Adamantan-1-yl)ethyl)-2-((4-chlorophenyl)imino)-4-oxo-1,3-thiazinane-6-carboxylic Acid
- Molecular Formula : C₂₃H₂₇ClN₂O₃S .
- Key Differences : Incorporates an adamantane group, a bulky polycyclic hydrocarbon, at position 3.
2-(3,4-Dimethylphenylimino)-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic Acid
- Molecular Formula : C₁₄H₁₆N₂O₃S .
- Key Differences : Replaces the 4-chlorophenyl group with a 3,4-dimethylphenyl group.
N-(4-Chlorophenyl)-2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}acetamide
Thiazolidinone Derivatives
C3: 2-[(4-Chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- Molecular Formula: Not explicitly provided, but structurally similar to other thiazolidinones in .
- Key Differences: Replaces the thiazinane ring with a thiazolidinone (five-membered) core and adds a thiophene group.
- Research Findings: Non-mutagenic in E. coli WP2 assays up to 1 mM/plate, suggesting low genotoxicity .
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
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